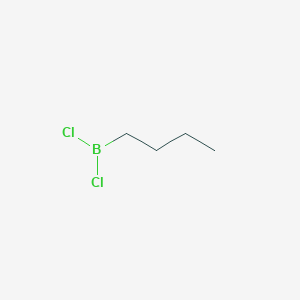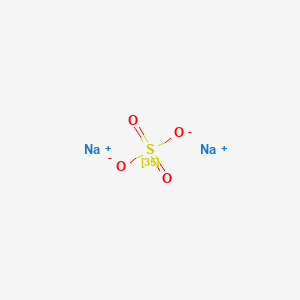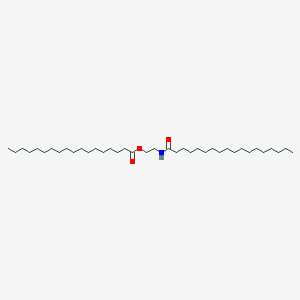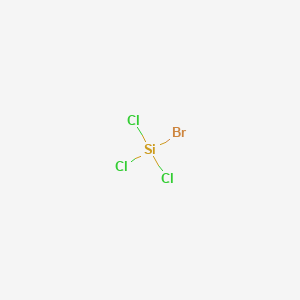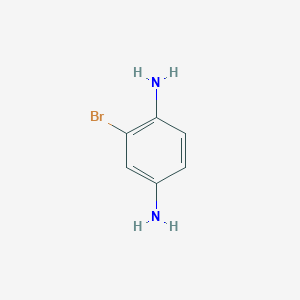
2-Bromobenzène-1,4-diamine
Vue d'ensemble
Description
2-Bromobenzene-1,4-diamine (2-BBDA) is a versatile and useful organic chemical compound used in a wide variety of scientific and industrial applications. It is a brominated aromatic amine, which is a combination of an aromatic ring and an amine group. The chemical structure of 2-BBDA is C6H8BrN2. It is a colorless liquid with a strong odor. Its melting point is -7.3°C and its boiling point is 135°C.
Applications De Recherche Scientifique
Catalyseur pour le blanchiment au peroxyde d'hydrogène dans les méthodes de traitement photographique
Le composé “2-Bromo-N1, N1, N4, N4-tétraméthyl-benzène-1,4-diamine” a été rapporté dans un brevet comme un catalyseur pour le blanchiment au peroxyde d'hydrogène dans les méthodes de traitement photographique . Cette application est importante car elle améliore l'efficacité du processus de blanchiment, améliorant ainsi la qualité des photographies.
Synthèse et caractérisation
La synthèse et la caractérisation de “2-Bromo-N1, N1, N4, N4-tétraméthyl-benzène-1,4-diamine” ont été rapportées dans la littérature chimique . Le composé est synthétisé en chauffant un mélange de N,N,N',N'-tétraméthyl-benzène-1,4-diamine, n-BuLi et TMEDA au reflux . Ce processus est crucial pour la production du composé pour diverses applications.
Précurseur pour la préparation de dérivés de quinoxaline dipolaires fluorescents
“4-Bromo-1,2-diaminobenzène”, un composé similaire à “2-Bromobenzène-1,4-diamine”, peut être utilisé comme précurseur pour la préparation de dérivés de quinoxaline dipolaires fluorescents . Ces dérivés peuvent trouver des applications en tant que matériaux émissifs et de transport d'électrons potentiels .
Synthèse du 6-bromo-2-méthylbenzimidazole
“4-Bromo-1,2-diaminobenzène” peut également être utilisé dans la synthèse du 6-bromo-2-méthylbenzimidazole . Ce composé a des applications potentielles dans le domaine de la chimie médicinale.
Stockage et manipulation
Le composé “this compound” doit être stocké dans un endroit sombre, scellé à sec, à 2-8°C . Ces informations sont cruciales pour les chercheurs et les scientifiques qui manipulent le composé dans leurs expériences.
Informations de sécurité
Le composé “this compound” présente certaines informations de sécurité qui lui sont associées. Il est classé dans la classe de danger GHS07, avec le mot d'avertissement "Avertissement" . Les mentions de danger comprennent H302, H315, H319 et H335 . Ces informations sont importantes pour garantir la manipulation et l'utilisation sûres du composé dans les applications de recherche.
Safety and Hazards
2-Bromobenzene-1,4-diamine is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It’s known that benzene derivatives can interact with various biological targets, depending on their specific functional groups and structure .
Mode of Action
2-Bromobenzene-1,4-diamine, like other benzene derivatives, can undergo electrophilic aromatic substitution . This process involves the formation of a sigma bond with the benzene ring, generating a positively charged intermediate . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can influence various biochemical pathways, depending on their specific functional groups and structure .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2893±200 °C, a melting point of 65-69°C (dec) (lit), and a vapor pressure of 000222mmHg at 25°C . These properties can influence the compound’s bioavailability.
Result of Action
It’s known that benzene derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups and structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromobenzene-1,4-diamine. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, its solubility in various solvents can affect its distribution and action in different environments .
Propriétés
IUPAC Name |
2-bromobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGULVTOQNLILMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363957 | |
| Record name | 2-bromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13296-69-0 | |
| Record name | 2-bromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



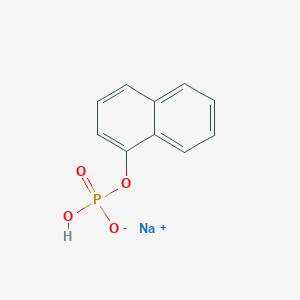


![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)
![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)

